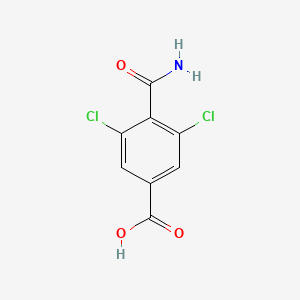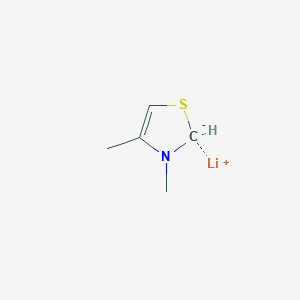![molecular formula C34H41NS2 B12604226 3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole CAS No. 917561-53-6](/img/structure/B12604226.png)
3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is an organic compound that belongs to the class of bithiophenes and carbazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole typically involves the coupling of 3,4’-Dihexyl-2,2’-bithiophene with 9-ethyl-9H-carbazole. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and other advanced materials.
Biological Research:
Mécanisme D'action
The mechanism of action of 3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. The specific pathways and molecular targets depend on the application, such as electron transport in OLEDs or charge separation in OPVs .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4’-Dihexyl-2,2’-bithiophene: A precursor in the synthesis of the target compound, known for its use in organic electronics.
3,3′′′-Dihexyl-2,2′5′,2′′5′′,2′′′-Quaterthiophene: Another similar compound used in organic electronic devices.
Uniqueness
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is unique due to its combined bithiophene and carbazole structure, which imparts distinct electronic properties that are advantageous in various applications, particularly in organic electronics.
Propriétés
Numéro CAS |
917561-53-6 |
|---|---|
Formule moléculaire |
C34H41NS2 |
Poids moléculaire |
527.8 g/mol |
Nom IUPAC |
9-ethyl-3-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]carbazole |
InChI |
InChI=1S/C34H41NS2/c1-4-7-9-11-15-25-21-22-36-34(25)32-24-26(16-12-10-8-5-2)33(37-32)27-19-20-31-29(23-27)28-17-13-14-18-30(28)35(31)6-3/h13-14,17-24H,4-12,15-16H2,1-3H3 |
Clé InChI |
UKZKJGHMLIERSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)


![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)
![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)
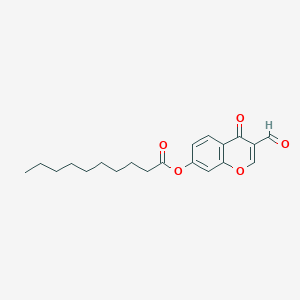
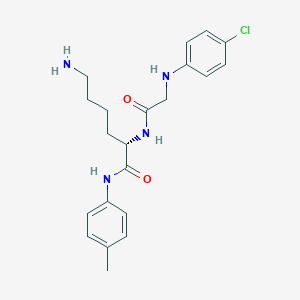
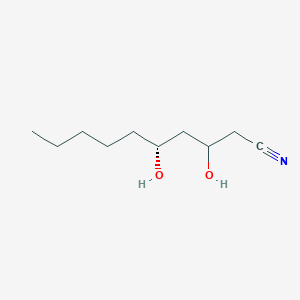
![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
